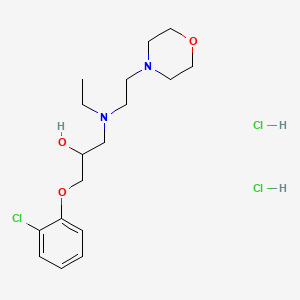
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps. One common method includes the reaction of o-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethyl(2-morpholinoethyl)amine. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反应分析
Types of Reactions: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is mediated through the compound’s ability to mimic the structure of natural ligands, allowing it to compete for binding sites on the receptors.
相似化合物的比较
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic effects but different metabolic pathways.
Uniqueness: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chlorophenoxy group and a morpholinoethyl group allows for specific interactions with molecular targets, making it a valuable compound in research and therapeutic applications.
属性
CAS 编号 |
22820-19-5 |
|---|---|
分子式 |
C17H29Cl3N2O3 |
分子量 |
415.8 g/mol |
IUPAC 名称 |
1-(2-chlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-2-19(7-8-20-9-11-22-12-10-20)13-15(21)14-23-17-6-4-3-5-16(17)18;;/h3-6,15,21H,2,7-14H2,1H3;2*1H |
InChI 键 |
XSOWWAWZJMEEMU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


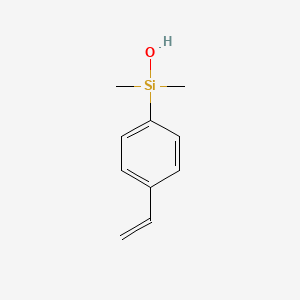
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

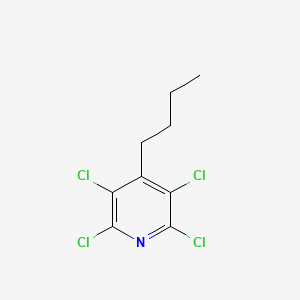
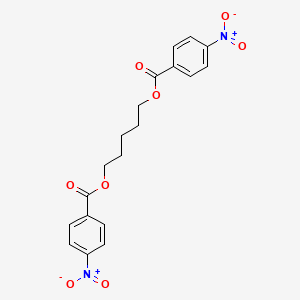
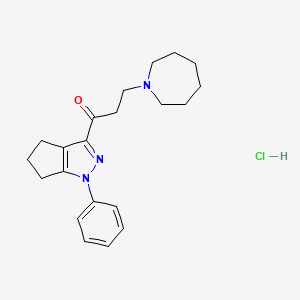


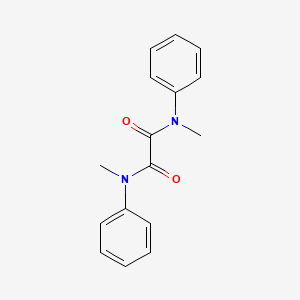
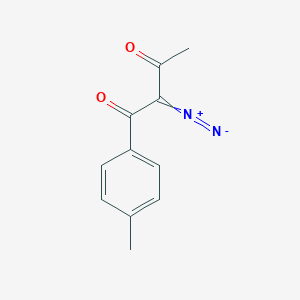
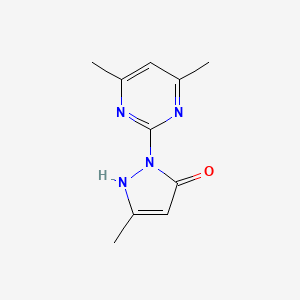
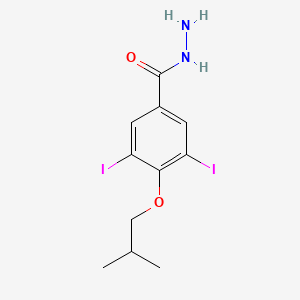
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
